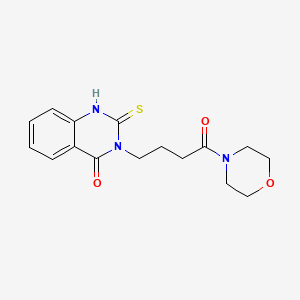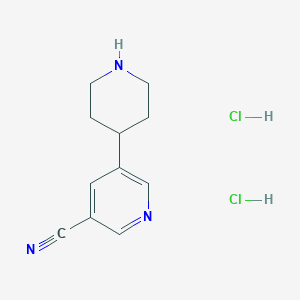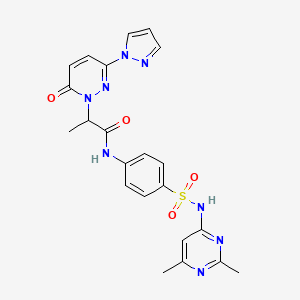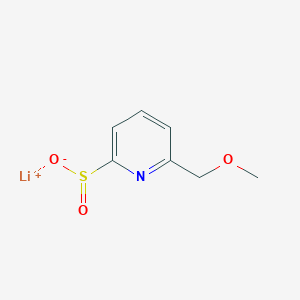
3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one” appears to contain a morpholine ring, a quinazolinone ring, and a sulfanylidene group. Morpholine is a common moiety in pharmaceuticals and agrochemicals . Quinazolinones are a class of compounds known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show the morpholine and quinazolinone rings as distinct units, connected by a 4-oxobutyl chain. The sulfanylidene group would be attached to the quinazolinone ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the morpholine ring, the quinazolinone ring, and the sulfanylidene group. Each of these groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could potentially increase its solubility in water .Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of 3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one exhibit promising anticancer activities. The synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions has shown interesting anticancer activities against A549 and HT29 cell lines, as well as lymphocytes, suggesting their potential as therapeutic agents in cancer treatment (Nowak et al., 2014). Another study highlighted the synthesis of quinazolin-4-one containing oxadiazolin-5-thione moieties, where the morpholino derivatives showed encouraging antibacterial activity, suggesting a broader spectrum of biological activity (Ahmed, Abd-Alla, & El-zohry, 2007).
Antiviral Activities
Quinazolin-4-one derivatives have been synthesized and evaluated for their antiviral activities against a range of viruses, including influenza A and severe acute respiratory syndrome coronavirus, among others. Compounds demonstrated moderate to high antiviral efficacy, highlighting their potential in treating viral infections (Selvam et al., 2007).
Synthesis and Chemical Properties
Studies also focus on the synthesis methodologies and chemical properties of quinazolin-4-one derivatives. For instance, research into the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization provides insights into the compound's structural and chemical attributes, offering a basis for further exploration of its applications (Kut, Onysko, & Lendel, 2020).
Drug Development and Therapeutic Potential
The exploration of quinazolin-4-one derivatives extends to their potential as drug candidates. For example, the discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents, through the evaluation of their antiproliferative activities in vitro against various human cancer cell lines, underscores the therapeutic promise of these compounds (Shao et al., 2014).
Mechanism of Action
Mode of Action
The interaction of the compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by this compound are not yet fully elucidated. It is likely that the compound interacts with multiple pathways, leading to a variety of downstream effects. The specifics of these interactions and effects are still under investigation .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects are likely to be diverse, given the potential for the compound to interact with multiple targets and pathways .
properties
IUPAC Name |
3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14(18-8-10-22-11-9-18)6-3-7-19-15(21)12-4-1-2-5-13(12)17-16(19)23/h1-2,4-5H,3,6-11H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFBXVHVSCESAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2989955.png)

![3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2989957.png)
![(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2989959.png)


